molecular formula C8H7F3O2 B1312761 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol CAS No. 246245-20-5

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No.: B1312761
CAS No.: 246245-20-5
M. Wt: 192.13 g/mol
InChI Key: KRFOXHSAQXFOHN-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenol ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol typically involves the reaction of phenol with trifluoroacetaldehyde ethyl hemiacetal in the presence of a catalytic amount of anhydrous potassium carbonate. This reaction predominantly yields the para-substituted product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis route involving phenol and trifluoroacetaldehyde ethyl hemiacetal can be scaled up for industrial applications, provided that appropriate reaction conditions and catalysts are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl group, to form alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol involves its interaction with cellular components, particularly mitochondria. It stimulates a phenotype suggestive of respiration through mitochondrial normalization. This activity is particularly relevant in the context of cancer research, where the compound has demonstrated activity in Vemurafenib-resistant melanoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its ability to interact with mitochondrial components and its potential therapeutic applications in cancer research set it apart from other similar compounds.

Properties

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFOXHSAQXFOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461211
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246245-20-5
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (5.0 g, 26 mmol) in dichloroethane was added zinc iodide (2.7 ml, 39 mmol) followed by sodium cyanoborohydride (10 ml, 197 mmol). The reaction was stirred at RT for 18 h. Both TLC and LCMS showed one product was formed. MS+=175 (desired mass 192—OH). The mixture was filtered through celite and rinsed with dichloromethane. The filtrate was concentrated and dried in vacuum to afford the title compound as colorless oil. MS m/z: 175(M−H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-1-(4-hydroxy-phenyl)-ethanone (1) (4.1 g, 21.6 mmol) was dissolved in MeOH (50 mL) at 0° C. NaBH4 (1.6 g, 42.2 mmol) was slowly added to the above solution. After 20 minutes, the reaction mixture was quenched with 300 ml of 1M HCl. The mixture thus formed was extracted with ethyl acetate (3×100 mL). The combined organic phases were washed with H2O (3×100 mL), followed by brine (1×200 mL) and then dried over Na2SO4. The organic phase was collected by filtration and concentrated by rotary evaporation to yield a white solid. Recrystallization of the solid with CHCl3 yields intermediate compound (2) as fluffy white crystals (3.14 g, 76%). 1H-NMR (CD3OD): δ 7.28 (d, 2H, J=8.7 Hz), 6.78 (m, 2H), 4.89 (q, 1H, J=7.2 Hz); 19F NMR (CD3OD): δ −80.4 (d, J=7.2 Hz); 13C-NMR (CD3OD): δ 158.0, 128.9, 126.4, 125.2 (q, JCF=280 Hz), 114.9, 71.7 (q, JCF=31 Hz).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods III

Procedure details

At 50° C. and a hydrogen pressure of 5 bar, 65.7 g (233 mmol) of 1-benzyloxy-4-(1-hydroxy-2,2,2-trifluoroethyl)benzene were hydrogenated in the presence of 5.2 g of palladium (10% on carbon) in 500 ml of glacial acetic acid. The catalyst was filtered off and the mixture was concentrated. This gave 44.1 g (99% of theory) of the product as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
5.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different ways to synthesize 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol?

A1: The research paper [] demonstrates that this compound can be synthesized through the reaction of phenol with trifluoroacetaldehyde ethyl hemiacetal. Interestingly, the regioselectivity of this reaction is influenced by the catalyst used:

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